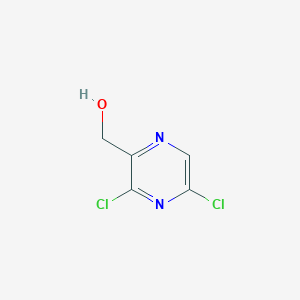

(3,5-Dichloropyrazin-2-yl)methanol

Beschreibung

(3,5-Dichloropyrazin-2-yl)methanol is a heterocyclic compound featuring a pyrazine ring substituted with chlorine atoms at positions 3 and 5, and a hydroxymethyl group at position 2. This structure confers unique reactivity and physicochemical properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. Its synthesis typically involves nucleophilic substitution or oxidation-reduction reactions. For example, (2-chlorophenyl)-(3,5-dichloropyrazin-2-yl)methanol (a derivative) was synthesized via a Grignard-like addition, yielding 80% product, and characterized by ESI-MS (m/z: 290 [M+H]⁺) . The compound’s IR spectrum shows characteristic O–H and C–Cl stretches at 3057–2933 cm⁻¹ and 1676 cm⁻¹, respectively, while NMR data confirm its aromatic and aliphatic proton environments .

Eigenschaften

Molekularformel |

C5H4Cl2N2O |

|---|---|

Molekulargewicht |

179.00 g/mol |

IUPAC-Name |

(3,5-dichloropyrazin-2-yl)methanol |

InChI |

InChI=1S/C5H4Cl2N2O/c6-4-1-8-3(2-10)5(7)9-4/h1,10H,2H2 |

InChI-Schlüssel |

ZXUNRYFTCRCLRA-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(N=C(C(=N1)CO)Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Reaktionstypen

This compound durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte, die gebildet werden

Nucleophile Substitution: Substituierte Pyrazinderivate mit verschiedenen funktionellen Gruppen.

Oxidation: Aldehyde, Carbonsäuren oder Ketone.

Reduktion: Alkohole oder Amine.

Wissenschaftliche Forschungsanwendungen

This compound hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Es wird vermutet, dass es in biologischen Systemen seine Wirkungen durch Folgendes ausübt:

Störung von Zellmembranen: Die Verbindung kann in die Zellmembranen von Mikroorganismen integriert werden, was zu einer erhöhten Permeabilität und Zelllyse führt.

Hemmung von Enzymen: Es kann wichtige Enzyme hemmen, die am mikrobiellen Stoffwechsel beteiligt sind, wodurch das Wachstum und die Vermehrung von Krankheitserregern verhindert werden.

Analyse Chemischer Reaktionen

Types of Reactions

(3,5-Dichloropyrazin-2-yl)methanol undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms in the compound can be substituted by nucleophiles such as amines or thiols.

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Nucleophilic Substitution: Substituted pyrazine derivatives with various functional groups.

Oxidation: Aldehydes, carboxylic acids, or ketones.

Reduction: Alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

In the field of chemistry, (3,5-Dichloropyrazin-2-yl)methanol serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for the introduction of various functional groups, which can lead to derivatives with different properties and activities. The compound is particularly useful in the synthesis of agrochemicals and pharmaceuticals due to its versatile reactivity.

Table 1: Synthesis Pathways of this compound

| Reaction Type | Description |

|---|---|

| Halogenation | Introduction of halogen substituents |

| Hydroxymethylation | Formation of hydroxymethyl derivatives |

| Substitution | Formation of substituted pyrazine derivatives |

Research indicates that this compound exhibits significant biological activity , particularly as an antimicrobial and anticancer agent. Studies have shown its potential to inhibit bacterial growth and tumor cell proliferation.

Antimicrobial Activity

A study evaluated the compound's effectiveness against various bacterial strains, revealing promising results:

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Escherichia coli | 10.0 |

| Staphylococcus aureus | 4.0 |

| Pseudomonas aeruginosa | 16.0 |

These results indicate that this compound is particularly effective against Staphylococcus aureus, known for its antibiotic resistance.

Medicinal Applications

In medicine, this compound has been explored for its potential therapeutic properties. Its ability to interact with enzymes and receptors makes it a candidate for drug development aimed at treating various diseases, including cancer and infections.

Case Study: Anticancer Properties

A recent study highlighted the compound's ability to inhibit specific cellular pathways associated with tumor growth. The mechanism involves binding to target enzymes that regulate cell proliferation, demonstrating its potential as an anticancer agent.

Wirkmechanismus

The mechanism of action of (3,5-Dichloropyrazin-2-yl)methanol involves its interaction with specific molecular targets. In biological systems, it is believed to exert its effects by:

Vergleich Mit ähnlichen Verbindungen

(a) 1-(3,5-Dichloropyrazin-2-yl)ethanone

This ketone derivative replaces the hydroxymethyl group of (3,5-Dichloropyrazin-2-yl)methanol with an acetyl moiety. Notably, this compound has been discontinued in commercial catalogs, suggesting challenges in synthesis or stability .

(b) (2-Chlorophenyl)-(3,5-dichloropyrazin-2-yl)methanone

Oxidation of this compound derivatives using MnO₂ yields this methanone analogue. The conversion occurs with 85% efficiency, highlighting the alcohol’s role as a precursor. The ketone derivative exhibits a lower molecular weight (287 vs. 289 for the methanol) and reduced hydrogen-bonding capacity, impacting its intermolecular interactions .

(c) 5-Chloro-6-phenyl-2-[(5-substituted-phenyl)-1,3,4-thiadiazol-2-ylsulfonyl]methylpyridazin-3(2H)-ones

These pyridazinone-thiadiazole hybrids share a chlorinated heterocyclic core but incorporate sulfonyl and thiadiazole groups. Their synthesis involves H₂O₂/(NH₄)₆Mo₇O₂₄-mediated oxidation, achieving yields of 70–85%. Compared to this compound, these compounds display enhanced π-π stacking and hydrogen-bond acceptor capacity due to the sulfonyl and thiadiazole moieties .

Physicochemical and Reactivity Comparison

Biologische Aktivität

(3,5-Dichloropyrazin-2-yl)methanol is a compound of interest due to its potential biological activities, particularly in the fields of antifungal and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

This compound is characterized by its pyrazine ring structure, which is known for its diverse biological activity. The presence of chlorine substituents at the 3 and 5 positions enhances its reactivity and interaction with biological targets.

Antifungal Activity

A significant study focused on the synthesis of several derivatives of 3,5-dichloropyrazin-2(1H)-one, assessing their antifungal properties against Candida albicans. The results indicated that certain derivatives exhibited potent fungicidal activity, with mechanisms involving the induction of reactive oxygen species (ROS) in the pathogen. This suggests that this compound may share similar antifungal properties due to its structural analogies .

| Compound | Activity Against C. albicans | Mechanism |

|---|---|---|

| Compound 11 | High | Induces ROS accumulation |

| Compound 20 | Moderate | Induces ROS accumulation |

Anticancer Activity

Research has also explored the potential anticancer properties of pyrazine derivatives, including this compound. A study investigating various nitrogen-containing compounds found that some exhibited significant cytotoxic effects against cancer cell lines. The mechanism was linked to apoptosis induction through mitochondrial dysfunction and activation of caspase pathways .

Case Studies

- Fungicidal Mechanisms : In vitro studies demonstrated that compounds derived from 3,5-dichloropyrazine structures led to cellular dysfunction in Saccharomyces cerevisiae, implicating genes related to vacuolar function and DNA repair in their antifungal action. This highlights a potential pathway for developing new antifungal agents based on this compound derivatives .

- Anticancer Screening : A series of synthesized pyrazine derivatives were evaluated for their ability to inhibit cancer cell growth. Among these, specific derivatives showed IC50 values in the low micromolar range against various cancer cell lines, indicating promising anticancer potential .

Synthesis and Evaluation

The synthesis of this compound has been optimized in various studies to enhance yield and purity. The resulting compounds have undergone extensive biological evaluation:

- Antifungal Testing : Compounds were tested for their minimum inhibitory concentrations (MICs) against fungal pathogens.

- Cytotoxicity Assays : Various assays such as MTT were employed to determine cytotoxic effects on human cancer cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.